molecular formula C24H27N5OS B2496030 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide CAS No. 1798542-32-1

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2496030
CAS RN: 1798542-32-1
M. Wt: 433.57
InChI Key: AUTWKZGGESXDDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine-4-yl-aminopyrimidines, including derivatives similar to the specified compound, involves several steps, including the preparation of N-phenyl piperidine analogs. These processes have been optimized to yield compounds with significant activity against various targets, indicating the complexity and specificity required in the synthesis of such molecules (Tang et al., 2010).

Molecular Structure Analysis

Crystal structure studies provide insight into the molecular arrangement and interactions within compounds. For example, the crystal structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, highlights the presence of intermolecular hydrogen bonds and a chair conformation of the piperidin-1-yl-ethyl ring, suggesting similar structural intricacies in the compound of interest (Thimmegowda et al., 2009).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be inferred from studies on similar molecules. The Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, indicating a possible reaction pathway for introducing specific functional groups into the compound's structure (Dotsenko et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal form are critical for understanding the compound's behavior in different environments. Although specific studies on the physical properties of the compound were not found, similar compounds exhibit specific crystalline forms and solubility profiles, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability, and interaction with biological targets, are fundamental to their potential application. For instance, the discovery of specific piperidine-4-carboxamide inhibitors of enzymes highlights the importance of the functional groups present in these molecules for their biological activity (Thalji et al., 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, due to its complex structure, is likely involved in the synthesis and biological evaluation of novel compounds with potential therapeutic applications. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This study indicates that similar compounds could be synthesized for various biological evaluations, including their cytotoxic and enzyme inhibition activities (Rahmouni et al., 2016).

Mannich Reaction in Synthesis

The Mannich reaction, a key method in organic synthesis, could potentially involve compounds like 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. Dotsenko et al. (2012) explored this reaction in the synthesis of N,S-containing heterocycles, highlighting the utility of related compounds in generating complex heterocyclic structures with potential pharmacological properties (Dotsenko et al., 2012).

Antituberculosis Activity

Compounds with structures similar to 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide have been investigated for their potential in treating infectious diseases. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of such compounds in antituberculosis therapy (Jeankumar et al., 2013).

Antipsychotic Potential

The structural complexity of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide suggests its potential in CNS-targeted therapies. Norman et al. (1996) synthesized heterocyclic analogues of a known antipsychotic agent, demonstrating the potential of such compounds in the treatment of psychiatric disorders. This research underscores the possibility of utilizing similar compounds in the development of new antipsychotic medications (Norman et al., 1996).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c30-23(25-11-8-20-15-31-24(28-20)19-4-2-1-3-5-19)18-9-12-29(13-10-18)22-14-21(17-6-7-17)26-16-27-22/h1-5,14-18H,6-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWKZGGESXDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide

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